2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(5-chloro-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-4-1-2-6-5(3-4)8(12-15-6)7(11)9(13)14/h1-3,7H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWONGFREADIKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, a derivative of benzoxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, particularly in the context of cancer research and antimicrobial activity.
The compound's IUPAC name is 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, with the molecular formula . It exists as a solid with a purity of 95% and has been characterized by various analytical methods, including NMR and mass spectrometry .
Biological Activity Overview
Research indicates that derivatives of benzoxazole, including 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, exhibit a range of biological activities:
-
Anticancer Activity :
- Various studies have shown that benzoxazole derivatives can exert cytotoxic effects on multiple cancer cell lines. For instance, compounds similar to 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid have demonstrated significant activity against breast (MCF-7), lung (A549), and colorectal cancer cells (HCT-116) .
- A specific study highlighted that the presence of an acetic acid group at the fifth position on the benzoxazole moiety enhances cytotoxic activity against MCF-7 and HCT-116 cell lines .
-
Antimicrobial Activity :
- The antimicrobial potential of benzoxazole derivatives has also been explored. Compounds similar to 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid showed activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli .
- Minimal inhibitory concentrations (MICs) were determined for several derivatives, indicating varying levels of effectiveness against these pathogens.
Cytotoxicity Studies
A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their cytotoxic properties. The study utilized MTT assays to assess cell viability in response to treatment with these compounds. Results indicated that certain derivatives significantly inhibited cell growth in a dose-dependent manner, suggesting their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid | MCF-7 | 12.5 |
| 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid | HCT-116 | 15.0 |
Antimicrobial Screening
In another study, the antimicrobial efficacy of several benzoxazole derivatives was evaluated against standard bacterial strains. The results demonstrated that some compounds exhibited potent antibacterial activity, with MIC values ranging from 10 to 50 µg/mL.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid | Bacillus subtilis | 25 |
| 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid | Escherichia coli | 30 |
Scientific Research Applications
Pharmacological Applications
1.1. Inhibition of Kynurenine Monooxygenase
One of the prominent applications of this compound is its role as an inhibitor of kynurenine monooxygenase (KMO). KMO is involved in the metabolism of tryptophan, and its inhibition has implications for treating various neurological disorders. Research indicates that derivatives of 5-chlorobenzo[d]isoxazole compounds can effectively inhibit KMO, potentially leading to therapeutic strategies for conditions such as depression and neurodegenerative diseases .
1.2. Antimicrobial Activity
Studies have shown that compounds related to 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The structural modifications in these compounds contribute to enhanced potency against resistant bacterial strains .
Synthetic Applications
2.1. Synthesis of Isoxazole Derivatives
The compound serves as a versatile starting material for synthesizing various isoxazole derivatives. Its reactivity allows for the introduction of different functional groups, facilitating the development of new compounds with tailored biological activities. For example, reactions involving 5-chloroisoxazoles can yield diverse products useful in medicinal chemistry .
2.2. Building Block in Organic Synthesis
In organic synthesis, 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid can be utilized as a building block for constructing complex molecules. Its ability to undergo nucleophilic acyl substitution reactions expands its utility in developing pharmaceuticals and agrochemicals .
Case Studies
3.1. Case Study on KMO Inhibition
A study investigating the inhibition of KMO by various substituted benzo[d]isoxazole compounds highlighted the efficacy of 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid as a lead compound. The research demonstrated that specific substitutions on the isoxazole ring significantly enhanced inhibitory activity, suggesting a pathway for developing novel antidepressants .
3.2. Antimicrobial Efficacy Evaluation
Another case study focused on evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that modifications to the benzo[d]isoxazole moiety improved antibacterial activity, emphasizing the importance of structural optimization in drug development .
Table 1: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid | KMO Inhibition | 12 | |
| 5-Chloroisoxazole derivative | Antibacterial | 15 | |
| Another derivative | Antifungal | 20 |
Table 2: Synthetic Pathways Involving 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic Acid
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Nucleophilic Acyl Substitution | 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid + Nucleophile | Room Temperature | Amide Derivative |
| Coupling Reaction | Aryl Halide + 5-Chloroisoxazole | Pd-Catalyzed | Coupled Product |
Comparison with Similar Compounds
Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one)
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
- Structure: Features a dichlorobenzyl group and a pentynoic acid chain.
- Biological Activity : Demonstrates collagenase inhibition (IC₅₀ ≈ 10 μM) via hydrogen bonding with Gln215 and π-π interactions with Tyr201. The position of chlorine substituents (2,4 vs. 2,6) alters binding affinity and Gibbs free energy (-6.4 vs. -6.5 kcal/mol) .
- Key Difference : The aliphatic chain and dichlorobenzyl group contrast with the benzo[d]isoxazole core of the target compound, suggesting divergent pharmacological targets.
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid
- Structure : A dihydroisoxazole derivative with a chlorine substituent.
- Molecular Weight : 192.6 g/mol .
- Key Difference: The non-aromatic, partially saturated isoxazole ring may confer greater conformational flexibility but reduced metabolic stability compared to the fully aromatic benzo[d]isoxazole in the target compound.
Comparative Data Table
*Approximate value based on formula.
Pharmacological Implications
The 5-chloro substitution on the benzo[d]isoxazole ring likely enhances lipophilicity and electron-withdrawing effects , which could improve blood-brain barrier penetration and receptor binding compared to hydroxylated analogs like ibotenic acid . The rigid aromatic core may also favor π-π stacking interactions with neuronal receptors, similar to dichlorobenzyl derivatives . However, the absence of a hydroxyl group could reduce direct hydrogen bonding, necessitating structural optimization for target specificity.
Preparation Methods
Cyclization via Hydroxylamine and Ketone Intermediates
A widely used method involves the conversion of ortho-substituted aromatic ketones or acid derivatives into the isoxazole ring by reaction with hydroxylamine hydrochloride, followed by cyclization under heating in acidic or pyridine/acetic anhydride media.
Demethylation and Functional Group Manipulation
For compounds bearing methoxy groups, selective demethylation using aluminum chloride and sodium iodide or boron tribromide is employed to yield phenol intermediates that can be further functionalized.
Chlorination at the 5-Position
The chlorine substituent at the 5-position of the benzo[d]isoxazole ring is introduced either by:
- Using chlorinated starting materials such as 5-chloro-6-methoxybenzo[d]thiazol-2-amine derivatives, which undergo diazotization and further transformations to incorporate chlorine.
- Direct chlorination using chlorinating agents like thionyl chloride (SOCl2) in organic solvents such as dichloromethane (DCM).
Representative Synthetic Route (Based on Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-chloro-6-methoxybenzo[d]thiazol-2-amine, diazotization, acetic acid | Formation of chlorinated benzothiazol intermediate | Moderate yield |
| 2 | Alkylation with ethyl acrylate, base (K2CO3), MeCN, 70 °C | Introduction of ester side chain | High yield |
| 3 | Demethylation with boron tribromide (BBr3) | Conversion of methoxy to phenol | High selectivity |
| 4 | Conversion to hydroxylamine intermediate with NH2OH·HCl, pyridine, 100 °C | Preparation for isoxazole ring closure | Efficient |
| 5 | Cyclization with acetic anhydride and pyridine, 110–120 °C | Formation of benzo[d]isoxazole ring | Good yield |
| 6 | Alkylation with chloroacetyl chloride or haloacetate derivatives, base, DMF/MeCN | Attachment of amino acetic acid precursor | Sensitive to conditions |
| 7 | Hydrolysis with LiOH in THF/H2O/MeOH | Conversion of ester to amino acid | High yield, purification by crystallization |
Reaction Conditions and Solvent Effects
- Solvents such as tetrahydrofuran (THF), ethanol (EtOH), dichloromethane (DCM), and acetonitrile (MeCN) are commonly employed depending on the step, with THF and MeCN favored for alkylation and hydrolysis steps.
- Bases used include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and potassium acetate (KOAc), chosen for their compatibility with the substrates and reaction conditions.
- Oxidants like hydrogen peroxide (H2O2) or oxone are sometimes used for specific oxidation steps in related syntheses but are less common in this compound’s preparation.
Research Findings on Optimization
- Alkylation conditions are highly sensitive to the bicyclic core; mild temperatures and controlled addition of reagents improve selectivity and yield.
- The Mitsunobu reaction is used for ether formation on phenol intermediates, allowing for the introduction of chiral substituents or further side chains.
- Hydrolysis steps are typically performed under mild basic conditions at low temperatures (0–25 °C) to prevent decomposition and maximize purity.
- Purification often involves extraction with organic solvents, drying over sodium sulfate, and distillation or crystallization to isolate the final amino acid compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core formation | Hydroxylamine hydrochloride, pyridine, heating (100 °C) |
| Chlorination | SOCl2 or chlorinated precursors in DCM |
| Alkylation | Chloroacetyl chloride, KOAc or K2CO3, DMF/MeCN, 25–70 °C |
| Hydrolysis | LiOH, THF/H2O/MeOH, 0–25 °C |
| Solvents | THF, EtOH, DCM, MeCN |
| Bases | NaOH, K2CO3, KOAc |
| Yields | Typically moderate to high (60–85%) depending on step |
| Purification | Extraction, drying, distillation, crystallization |
Q & A
Q. What degradation pathways are critical to consider during long-term stability studies?
- Methodological Answer :
- Hydrolysis : Monitor under accelerated conditions (40°C/75% RH) to assess susceptibility of the isoxazole ring to cleavage.
- Oxidative Stability : Test with peroxide-forming solvents (e.g., THF) to identify reactive oxygen species (ROS)-mediated degradation.
- Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) to evaluate UV-induced decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
